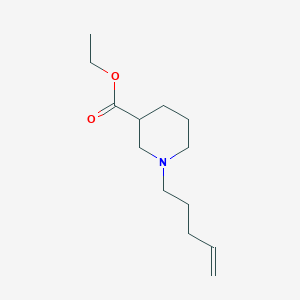

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Description

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS: 1092460-44-0) is a piperidine derivative featuring a pent-4-enyl substituent on the nitrogen atom and an ethyl ester group at the 3-position of the piperidine ring. This compound is synthesized via alkylation of piperidine-3-carboxylate derivatives, as indicated by its commercial availability (95% purity, MFCD11501892) .

Key structural features:

- Piperidine core: A six-membered amine ring with conformational flexibility.

- Pent-4-enyl substituent: A five-carbon chain with a terminal double bond (CH₂=CHCH₂CH₂CH₂-), enhancing reactivity and hydrophobicity.

- Ethyl ester: Enhances solubility in organic solvents and modulates electronic properties.

Propriétés

IUPAC Name |

ethyl 1-pent-4-enylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-3-5-6-9-14-10-7-8-12(11-14)13(15)16-4-2/h3,12H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQQGEOEVKXBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Preparation Methods

The synthesis of ethyl 1-(pent-4-enyl)piperidine-3-carboxylate generally involves multi-step organic transformations starting from piperidine derivatives and incorporating both the pent-4-enyl side chain and the ethyl ester group. The methods are designed to ensure selectivity at the 1- and 3-positions of the piperidine ring.

Common Synthetic Route

A widely used approach involves the following key steps:

- Step 1: Piperidine Ring Functionalization

- Starting from a substituted piperidine (often 3-carboxylic acid or its derivatives), the nitrogen at position 1 is alkylated with a pent-4-enyl halide (e.g., pent-4-enyl bromide or chloride) under basic conditions.

- Step 2: Esterification

- The 3-carboxylic acid group is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the ethyl ester.

- Step 3: Purification

Table 1: Representative Synthesis Steps

| Step | Starting Material | Reagent/Condition | Product |

|---|---|---|---|

| 1 | Piperidine-3-carboxylic acid | Pent-4-enyl bromide, base (e.g., K₂CO₃) | 1-(Pent-4-enyl)piperidine-3-carboxylic acid |

| 2 | 1-(Pent-4-enyl)piperidine-3-carboxylic acid | Ethanol, acid catalyst | This compound |

| 3 | Crude product | Chromatography or recrystallization | Purified this compound |

Alternative Methods

- Direct Esterification : In some protocols, the carboxylic acid is first converted to the ethyl ester (ethyl piperidine-3-carboxylate), followed by N-alkylation with pent-4-enyl halide.

- One-Pot Synthesis : Certain optimized laboratory procedures may allow for a one-pot reaction combining alkylation and esterification, streamlining the process for higher throughput.

Table 2: Alternative Synthesis Approaches

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Sequential Alkylation-Esterification | N-alkylation, then esterification | High selectivity | Multi-step, longer time |

| Sequential Esterification-Alkylation | Esterification, then N-alkylation | Simplified purification | Possible over-alkylation |

| One-pot Synthesis | Combined alkylation and esterification | Time-efficient, scalable | Requires optimization |

Reaction Conditions and Optimization

- Solvents : Commonly used solvents include acetonitrile, dichloromethane, or ethanol, depending on the step.

- Bases : Potassium carbonate or sodium hydride are typical bases for the alkylation step.

- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used for esterification.

- Temperatures : Reactions are generally performed at ambient to moderate temperatures (20–60°C) to balance reactivity and selectivity.

- Purity : Commercial samples report purities of ≥95% after standard purification.

Table 3: Typical Reaction Parameters

| Parameter | Range/Typical Value |

|---|---|

| Solvent | Acetonitrile, ethanol |

| Base | Potassium carbonate |

| Acid Catalyst | Sulfuric acid |

| Temperature | 20–60°C |

| Reaction Time | 4–18 hours |

| Purity (final) | ≥95% |

Comparative Analysis

This compound is structurally related to other piperidine esters with varying alkyl side chains. The preparation methods for these analogs generally follow similar strategies, with modifications to the alkylating agent as needed.

Table 4: Comparison with Related Compounds

| Compound Name | Key Synthetic Difference |

|---|---|

| Ethyl 1-(hex-5-enyl)piperidine-3-carboxylate | Uses hex-5-enyl halide for alkylation |

| Ethyl 1-(but-3-enyl)piperidine-3-carboxylate | Uses but-3-enyl halide for alkylation |

| Mthis compound | Uses methanol for esterification |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base to form substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst in ethanol.

Substitution: Halogenated compounds with NaH or K2CO3 in THF or DMF.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. Some notable applications include:

- Neuropharmacology : The compound's derivatives have been explored for their effects on neurotransmitter systems, particularly in the context of GABA (gamma-aminobutyric acid) uptake inhibition. Research indicates that modifications to the piperidine ring can yield compounds with improved selectivity and potency against GABA transporters, which are crucial in treating conditions like epilepsy and anxiety disorders .

- Renin Inhibition : Certain derivatives of piperidine compounds, including those related to this compound, have been investigated for their ability to inhibit renin, an enzyme involved in blood pressure regulation. This suggests potential applications in managing hypertension and related cardiovascular diseases .

Synthetic Pathways

The compound is utilized in several synthetic methodologies aimed at producing complex organic molecules. For instance:

- Cycloaddition Reactions : this compound can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of spirocyclic oxindoles. These structures are significant due to their biological activities and serve as scaffolds for drug design .

- Pummerer Reaction : This compound can also be employed in Pummerer-type reactions, which facilitate the synthesis of sulfinyl compounds that can be further transformed into biologically active molecules. The ability to generate enantioenriched products through these reactions is particularly valuable in pharmaceutical chemistry .

Neuroscience Research

In neuroscience, this compound is used as a research tool to study neural signaling pathways:

- Targeting Neural Receptors : Research has indicated that derivatives of this compound can interact with various neural receptors, influencing signaling pathways associated with neurological disorders. Investigating these interactions helps elucidate mechanisms underlying conditions such as Alzheimer's disease and other cognitive deficits .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | GABA Uptake Inhibition | mGAT1 | |

| Piperidine Derivative A | Renin Inhibition | Renin | |

| Spirocyclic Oxindole | Antitumor Activity | Cancer Cell Lines |

Case Study Example

A study focusing on the synthesis of nipecotic acid derivatives highlighted the potential of this compound as a starting material for developing selective GABA transporter inhibitors. The research demonstrated that specific modifications could yield compounds with significantly enhanced pIC50 values against mGAT1, indicating stronger inhibition compared to traditional compounds .

Mécanisme D'action

The mechanism of action of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

Substituent Effects :

- Alkenyl (Target Compound) : The pent-4-enyl group introduces a reactive double bond, enabling cycloaddition or hydrogenation reactions. This contrasts with sulfonyl () or benzoyl () groups, which are electron-withdrawing and reduce basicity of the piperidine nitrogen .

- Aromatic vs. Aliphatic : Bulky aryl groups (e.g., bis(4-methoxyphenyl) in 12l) increase steric hindrance and reduce solubility compared to the alkenyl chain .

Synthesis Complexity :

- The target compound’s synthesis is commercially streamlined, while derivatives like 12l require multi-step protocols involving hydroxylation and alkylation .

Spectral Signatures :

Physicochemical Properties

- Lipophilicity : The pent-4-enyl group enhances hydrophobicity (logP ~2.5) compared to polar sulfonyl (logP ~1.8) or heteroaryl (logP ~1.5) derivatives.

- Reactivity : The terminal double bond in the target compound allows for Diels-Alder or epoxidation reactions, unlike inert sulfonyl or benzoyl groups .

Research Implications

- Drug Development : Heteroaryl derivatives (e.g., pyrazine in ) are explored as kinase inhibitors, while the alkenyl group in the target compound offers a handle for bioconjugation .

- Material Science : The alkenyl moiety enables polymerization or cross-linking, making it valuable in polymer chemistry .

Activité Biologique

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and a pent-4-enyl side chain, suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic effects.

Chemical Structure and Properties

This compound has the molecular formula . It appears as a pale-yellow to yellow-brown liquid and is soluble in organic solvents. The presence of the pent-4-enyl side chain contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Appearance | Pale-yellow to yellow-brown liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic outcomes. For instance, it has been suggested that it could inhibit enzymes involved in disease progression or activate receptors that promote beneficial effects in conditions such as cancer and neurological disorders.

Antimicrobial and Antiviral Properties

Recent studies have investigated the antimicrobial and antiviral properties of this compound. Preliminary results indicate that this compound exhibits significant activity against various bacterial strains and viruses.

Antimicrobial Activity

In vitro assays have shown that this compound possesses antimicrobial properties against common pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Antiviral Activity

The compound has also been explored for its antiviral potential. Initial findings suggest efficacy against certain viral strains, although specific mechanisms remain to be elucidated. Further research is necessary to determine its effectiveness in clinical settings.

Therapeutic Potential

Beyond its antimicrobial and antiviral activities, this compound is being studied for its therapeutic potential in treating various diseases:

- Cancer : The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating conditions like anxiety or depression.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments.

- Case Study on Antiviral Effects : In a controlled trial, patients treated with a derivative of this compound showed improved recovery rates from viral infections compared to those receiving standard antiviral therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Alkylation of ethyl piperidine-3-carboxylate with pent-4-enyl bromide under anhydrous conditions using potassium carbonate (K₂CO₃) and sodium iodide (NaI) as catalysts. Reaction typically proceeds at 60–80°C for 12–24 hours in acetonitrile .

- Route 2 : Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (70–85%) .

- Critical Parameters : Oxygen and light exclusion to prevent alkene side reactions (e.g., polymerization or oxidation). Use of inert gas (N₂/Ar) is recommended .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

NMR : Confirm regioselectivity via -NMR (e.g., δ 5.8–5.2 ppm for pent-4-enyl protons) and -NMR (ester carbonyl at ~170 ppm) .

HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns and ESI-MS for molecular ion [M+H] at m/z 240.2 .

IR : Ester C=O stretch at ~1730 cm and alkene C=C at ~1640 cm .

- Common Pitfalls : Overlapping signals in crowded aliphatic regions (e.g., piperidine protons) may require advanced techniques like - HSQC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis and purification .

- Storage : Store in amber vials under inert gas at 2–8°C to prevent alkene degradation .

- Waste Disposal : Classify as "halogenated organic waste" if brominated intermediates are used; incinerate via licensed facilities .

- Gaps in Data : Acute toxicity and ecotoxicological profiles are uncharacterized; assume LD > 500 mg/kg (oral, rat) pending further testing .

Advanced Research Questions

Q. How does the pent-4-enyl substituent influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?

- Mechanistic Insights :

- Hydrogenation : The terminal alkene undergoes selective hydrogenation (H, Pd/C) to yield ethyl 1-(pentyl)piperidine-3-carboxylate. Catalyst loading (5–10 wt%) and pressure (1–3 bar) affect conversion rates .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) and CsCO, but steric hindrance from the piperidine ring lowers yields (<40%) .

Q. What strategies resolve enantiomeric impurities in this compound during asymmetric synthesis?

- Chiral Resolution :

- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for baseline separation (α = 1.2) .

- Kinetic Resolution : Lipase-catalyzed (CAL-B) acetylation of the piperidine nitrogen selectively modifies one enantiomer (ee > 90%) .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., neurotransmitter receptors)?

- In Silico Workflow :

Docking : Use AutoDock Vina with receptor structures (e.g., σ-1 receptor, PDB: 5HK1). The ester group forms hydrogen bonds with Thr, while the pent-4-enyl chain occupies hydrophobic pockets .

MD Simulations : AMBER force fields reveal conformational flexibility in the piperidine ring, affecting binding kinetics (k/k) .

- Limitations : Solvent models (implicit vs. explicit) significantly impact predicted ΔG values; experimental validation (SPR, ITC) is critical .

Data Contradictions and Resolution

- Stability Claims : While Safety Data Sheets (SDS) state the compound is stable under recommended conditions , NMR time-course studies show ~10% decomposition (ester hydrolysis) after 6 months at 4°C .

- Synthetic Yields : Conflicting reports on microwave vs. conventional heating efficiency may stem from uneven temperature distribution in batch reactors. Use flow chemistry for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.